Secophenol
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Overview
Description
Secophenol (CAS number: 2394-69-6) is an organic compound with the chemical formula C19H24O3. It is a colorless to pale yellow liquid with a density of 0.983 g/mL. This compound is soluble in various organic solvents such as alcohols, ethers, and esters, but it is insoluble in water . This compound is primarily used in the rubber industry as an antioxidant to extend the lifespan of rubber products .
Mechanism of Action
Target of Action
Secophenol, like many phenolic compounds, has a broad range of targets due to its versatile scaffold . It primarily targets bacterial cells, interfering with cell wall synthesis, DNA replication, and enzyme production . This multi-target approach leads to a much higher sensitivity of cells towards these natural compounds .
Mode of Action
This compound interacts with its targets in several ways. It disrupts the membrane potential and inhibits DNA synthesis, leading to bactericidal action against various bacteria . Additionally, it can interact with membrane proteins involved in different functions .
Biochemical Pathways
This compound affects several biochemical pathways. Phenolic compounds like this compound are mainly biosynthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .
Pharmacokinetics
Phenolic compounds like this compound exhibit low oral bioavailability as they are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . Their bioavailability and pharmacodynamic action are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .
Result of Action
The result of this compound’s action is a significant reduction in bacterial contamination. Its potent action mechanisms lead to a much higher sensitivity of cells towards these natural compounds . The apoptotic, cellular anti-proliferative, anti-inflammatory, and anti-carcinogenic effects of phenolic compounds are well-documented .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the antimicrobial activity of plant phenolics like this compound often reduces when comparing in vitro and in situ activities . This is due to the effects of the composition and the microstructure of the matrices in which unwanted microorganisms are present (e.g., food and/or microbial biofilms) on their activity . Different strategies of delivery of antimicrobial phenolics to promote their activity in such matrices, such as their encapsulation or their association with edible coatings or food packaging materials, are being explored .
Biochemical Analysis
Biochemical Properties
Secophenol, like other phenolic compounds, has a wide range of evidence demonstrating their beneficial effects on diseases caused by cell degeneration, deregulation, and abnormal differentiation Phenolic compounds are known to have high nutraceutical values and are antioxidant, anti-inflammatory, antimicrobial compounds .
Cellular Effects
Phenolic compounds are known to have significant effects on various types of cells and cellular processes . They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, leading to a much higher sensitivity of cells towards these natural compounds .
Molecular Mechanism
They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . They can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .
Temporal Effects in Laboratory Settings
It is known that the effects of biochemical compounds can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of biochemical compounds can vary with different dosages in animal models .
Metabolic Pathways
Phenolic compounds are mainly biosynthesized by the shikimate and phenylpropanoid pathways .
Transport and Distribution
It is known that phenolic compounds can accumulate at the surface of the cell envelope, penetrate or even cross their membrane and penetrate in the microbial cells cytoplasm .
Subcellular Localization
There are machine learning methods for subcellular localization prediction in plant cells .
Preparation Methods
Secophenol can be synthesized through a semi-cyclization reaction. One common method involves reacting 1,4-dimethoxyacetophenone with hydrochloric acid and aluminum chloride at high temperatures. This reaction leads to the formation of a semi-cyclized product, which is then deprotected to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Secophenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Electrophilic Aromatic Substitution: The hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions.
Substitution: This compound can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Scientific Research Applications
Secophenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Secophenol is part of a broader class of phenolic compounds, which include flavonoids, tannins, and lignans . Compared to other phenolic compounds, this compound is unique due to its specific structure and reactivity. Similar compounds include:
Phenol: The simplest phenolic compound, used widely in chemical synthesis and as a disinfectant.
Catechol: Known for its antioxidant properties and used in various industrial applications.
Resorcinol: Used in the production of resins and as a chemical intermediate.
Hydroquinone: Commonly used in photographic development and as a skin-lightening agent.
This compound’s unique structure and properties make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2394-69-6 |
---|---|
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione |
InChI |
InChI=1S/C19H24O3/c1-12-3-5-14(20)11-13(12)4-6-15-16-7-8-18(22)19(16,2)10-9-17(15)21/h3,5,11,15-16,20H,4,6-10H2,1-2H3/t15-,16-,19-/m0/s1 |
InChI Key |
ZWXONJFCJAGEBA-BXWFABGCSA-N |
SMILES |
CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)O)CC[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C |
Synonyms |
(3aS,4S,7aS)-Hexahydro-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1H-indene-1,5(4H)-dione; [3aS-(3aα,4α,7aβ)]-Hexahydro-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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